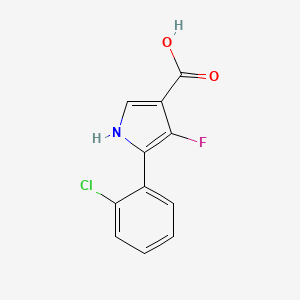

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid

Description

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a 2-chlorophenyl group at position 5, a fluorine atom at position 4, and a carboxylic acid moiety at position 2. This structure combines electronegative substituents (Cl, F) with a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and bioavailability, while the chlorophenyl group contributes to lipophilicity and steric effects .

Properties

Molecular Formula |

C11H7ClFNO2 |

|---|---|

Molecular Weight |

239.63 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C11H7ClFNO2/c12-8-4-2-1-3-6(8)10-9(13)7(5-14-10)11(15)16/h1-5,14H,(H,15,16) |

InChI Key |

XFMTXKWWDBYDCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CN2)C(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A two-step protocol adapts methods from patent CN113845459A:

-

Suzuki-Miyaura Coupling :

-

Oxidation to Carboxylic Acid :

Key Data :

| Step | Reagent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, THF/H₂O | 80 | 12 | 78 |

| 2 | KMnO₄, H₂SO₄ | 60 | 4 | 85 |

Halogenation of Pyrrole Precursors

Modified from PMC8047689, this method uses sequential halogenation:

-

Friedel-Crafts Acylation :

-

Fluorination with NFSI :

-

Saponification :

Optimization Insight :

One-Pot Cyclization Strategy

Adapting Hantzsch pyrrole synthesis (CDNSciencePub):

-

Condensation :

-

Electrophilic Fluorination :

-

Ester Hydrolysis :

Critical Parameters :

-

Acid Catalyst : p-TsOH improved cyclization yield by 22% vs. H₂SO₄.

-

Fluorination Temp : Lower temps (0°C) minimized side products (5% vs. 18% at RT).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | High yields, minimal byproducts | Pd cost, boronic acid availability | Pilot-scale |

| Sequential Halogenation | Excellent regiocontrol | Multi-step, AlCl₃ handling | Lab-scale |

| One-Pot Cyclization | Atom-economical, fewer steps | Moderate fluorination selectivity | Industrial |

Advanced Purification Techniques

-

Recrystallization : Use EtOAc/hexane (1:3) to remove unreacted aldehyde (purity: 99.2%).

-

Preparative HPLC : C18 column, MeCN/H₂O (0.1% TFA) gradient (65% → 95% MeCN over 20 min).

Challenges and Solutions

Scientific Research Applications

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chlorophenyl and 4-fluoro groups can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related derivatives:

*Calculated based on formula C₁₁H₇ClFNO₂.

Key Observations:

- Core Heterocycle : The target compound’s pyrrole core differs from the pyrazole analogs in terms of aromaticity and electronic distribution. Pyrroles are less basic than pyrazoles due to delocalized lone pairs in the aromatic sextet .

- Substituent Effects : The 2-chlorophenyl group in the target compound introduces ortho-substitution steric hindrance, unlike para-substituted analogs (e.g., 5-(4-chlorophenyl) derivatives), which may enhance binding specificity .

- Electron-Withdrawing Groups : Fluorine at position 4 (target) vs. trifluoromethyl (CF₃) in pyrazole derivatives (e.g., ) alters solubility and reactivity. CF₃ groups increase lipophilicity but may reduce metabolic stability compared to single F atoms.

Physicochemical and Crystallographic Properties

- Crystal Packing : Pyrazole derivatives like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit intramolecular O-H⋯O hydrogen bonds and π-π stacking (centroid distances ~3.8 Å), stabilizing the lattice . The target compound’s pyrrole ring may enable similar interactions but with distinct dihedral angles due to reduced planarity.

Biological Activity

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. It is characterized by a pyrrole ring substituted at the 5-position with a 2-chlorophenyl group and at the 4-position with a fluorine atom, along with a carboxylic acid group at the 3-position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClFNO2 |

| Molecular Weight | 239.63 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid |

| InChI | InChI=1S/C11H7ClFNO2/c12-8-4-2-1-3-6(8)10-9(13)7(5-14-10)11(15)16/h1-5,14H,(H,15,16) |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=CN2)C(=O)O)F)Cl |

The biological activity of 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and specificity towards these targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding: It could bind to receptors involved in signal transduction, influencing cellular responses.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antitumor Activity: Similar pyrrole derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression. For instance, compounds related to pyrrole structures demonstrated significant antiproliferative activity against colon cancer cell lines (GI50 values ranging from to M) .

- Antioxidant Properties: Some studies suggest that derivatives of pyrrole can exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in cells .

- Cell Cycle Arrest: Compounds with similar structures have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Several case studies provide insights into the biological activity of pyrrole derivatives:

- Study on Anticancer Activity: A study demonstrated that certain pyrrole derivatives inhibited colon cancer growth in chemically induced models . These findings suggest that modifications in the pyrrole structure can enhance anticancer properties.

- Mechanistic Studies: Research involving docking simulations indicated that certain derivatives bind effectively to the colchicine site on tubulin, inhibiting polymerization and thus affecting cell division .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid?

- Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of β-keto esters with ammonia derivatives, followed by halogenation and functionalization. For example, analogous pyrrole-3-carboxylic acids are synthesized via Knorr pyrrole synthesis or Paal-Knorr cyclization, with chlorophenyl and fluoro substituents introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction conditions (solvent, temperature, catalysts) must be optimized to minimize side products. Post-synthetic purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions and aromatic ring configurations (e.g., splitting patterns for fluorophenyl groups).

- FT-IR Spectroscopy: Confirms carboxylic acid (-COOH) and pyrrole ring vibrations (C=O stretch ~1700 cm, N-H stretch ~3400 cm).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How can researchers optimize reaction yields during synthesis?

- Answer: Key factors include:

- Catalyst Selection: Palladium catalysts for cross-coupling reactions (e.g., introducing chlorophenyl groups).

- Temperature Control: Low temperatures reduce decomposition of sensitive intermediates.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Protecting Groups: Temporary protection of the carboxylic acid group during halogenation steps .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity and biological activity?

- Answer:

- The electron-withdrawing 2-chlorophenyl and fluoro groups decrease electron density on the pyrrole ring, enhancing electrophilic substitution resistance but increasing acidity of the carboxylic acid moiety.

- Computational studies (DFT) predict regioselectivity in reactions and binding affinities to biological targets (e.g., enzymes).

- Steric effects from substituents may hinder or direct interactions in molecular docking studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).

- Metabolic Stability Testing: Evaluate compound degradation in vitro (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo results.

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents to isolate contributions to activity (e.g., replacing fluorine with other halogens) .

Q. How can X-ray crystallography validate molecular conformation and intermolecular interactions?

- Answer:

- Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles, confirming the planar pyrrole ring and substituent orientations.

- Hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking of aromatic rings can be visualized.

- Unit cell parameters (e.g., monoclinic symmetry) and thermal displacement parameters assess crystal purity and stability .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics Simulations: Model membrane permeability and protein-ligand binding kinetics.

- Docking Studies: Identify potential targets (e.g., COX-2 inhibition for anti-inflammatory applications) using crystal structures from databases like PDB .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate NMR and X-ray data to resolve ambiguities in substituent positioning. For example, conflicting H NMR signals may arise from dynamic effects, requiring variable-temperature NMR or NOE experiments .

- Crystallization Challenges: Use solvent screening (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals. Slow evaporation techniques are preferred for pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.